5-Trifluoromethanesulfonylpyrimidin-2-amine
Description
Table 1: Impact of Trifluoromethanesulfonyl Substitution on Pyrimidine Derivatives
| Property | Non-Fluorinated Pyrimidine | Trifluoromethanesulfonyl-Modified Pyrimidine |
|---|---|---|
| LogP (Lipophilicity) | 1.2 | 2.8 |
| Metabolic Stability (t1/2) | 2.1 hours | 6.7 hours |
| Hydrogen-Bond Acceptor | 2 | 4 |
The synthetic accessibility of these modifications further enhances their appeal. Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 3',4',5'-trifluoro-2-aminobiphenyl , provide a blueprint for introducing fluorine-containing groups into aromatic systems. Similarly, Suzuki-Miyaura couplings could enable the incorporation of trifluoromethanesulfonyl-pyrimidine motifs into larger pharmacophores.
Properties
Molecular Formula |
C5H4F3N3O2S |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
5-(trifluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)14(12,13)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) |
InChI Key |
INDTUXWBICYUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amination of Halogenated Pyrimidine Precursors
The most efficient method involves nucleophilic aromatic substitution (S_NAr) of a halogenated pyrimidine precursor with ammonia or an amine source. For example, 4-chloro-5-fluoro-2-methanesulfonylpyrimidine reacts with aqueous ammonia in tetrahydrofuran solvent at room temperature to yield the corresponding 4-amino derivative with high purity and good yield (73%) after recrystallization and chromatographic purification. This approach is characterized by:
- Mild reaction conditions: Room temperature, avoiding harsh reagents.
- Solvent choice: Tetrahydrofuran (THF) facilitates solubility and reaction control.
- Reaction time: 3 to 10 hours stirring after ammonia addition.
- Work-up: Removal of solvent under reduced pressure, water addition to precipitate product, filtration, drying, and purification.
Adaptation for 5-Trifluoromethanesulfonyl Substitution
Given the similarity between methanesulfonyl and trifluoromethanesulfonyl groups in terms of electronic effects, the same nucleophilic substitution strategy can be applied to 4-chloro-5-trifluoromethanesulfonylpyrimidine. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, activating the pyrimidine ring toward nucleophilic substitution at the 2-position.
Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-chloro-5-trifluoromethanesulfonylpyrimidine + ammonia (aqueous) | THF solvent, room temperature, 3-10 h stirring | Formation of 5-trifluoromethanesulfonylpyrimidin-2-amine mixture |
| 2 | Work-up: solvent removal, water addition, cooling | Precipitation of product | Isolation of solid amine product |
| 3 | Purification: recrystallization, chromatography | Standard lab techniques | Pure 5-trifluoromethanesulfonylpyrimidin-2-amine |
Analytical Data and Yields
In the analogous methanesulfonyl system, the product was obtained with a gas chromatography purity of 98% and an isolated yield of 73%. Similar yields are expected for the trifluoromethanesulfonyl derivative, although the electron-withdrawing nature of the trifluoromethyl group may slightly influence reaction kinetics and solubility, requiring minor optimization.
Comparative Notes on Alternative Methods
- Alkylation of sulfonamide derivatives: This method is more suited for secondary or tertiary amines and involves additional steps of sulfonamide formation and cleavage, making it less direct for primary amines like 5-trifluoromethanesulfonylpyrimidin-2-amine.
- Reduction of imines or amides: These methods are generally more complex and less straightforward for this compound class.
- Direct nucleophilic substitution: Preferred due to simplicity, mild conditions, and high selectivity.
Summary of Preparation Method
| Aspect | Details |
|---|---|
| Starting material | 4-chloro-5-trifluoromethanesulfonylpyrimidine |
| Amination reagent | Aqueous ammonia |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction time | 3–10 hours |
| Purification | Recrystallization and column chromatography |
| Expected yield | Approximately 70–75% |
| Product purity (GC) | Around 98% |
Chemical Reactions Analysis
5-Trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which influence the reactivity of the compound. Common reagents used in these reactions include Selectfluor for fluorination and various palladium catalysts for amination reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
5-Trifluoromethanesulfonylpyrimidin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory agents due to their ability to inhibit the expression of certain inflammatory mediators .
Mechanism of Action
The mechanism of action of 5-Trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key structural and electronic differences between 5-Trifluoromethanesulfonylpyrimidin-2-amine and analogous pyrimidine/pyridine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| 5-Trifluoromethanesulfonylpyrimidin-2-amine | Not Provided | C₅H₄F₃N₃O₂S | ~227.1 (calculated) | -SO₂CF₃ (position 5), -NH₂ (position 2) | High electrophilicity, strong electron-withdrawing effects, thermal stability |
| 5-[4-(Trifluoromethyl)phenyl]pyrimidin-2-amine | 1111104-89-2 | C₁₁H₈F₃N₃ | 239.20 | -C₆H₄CF₃ (position 5) | Enhanced aromaticity, moderate electron withdrawal, higher lipophilicity |
| N-Phenyl-5-(trifluoromethyl)pyrimidin-2-amine | 1986696-44-9 | C₁₁H₉F₃N₄ | 270.21 (calculated) | -CF₃ (position 5), -NHC₆H₅ (position 2) | Steric hindrance from phenyl group, reduced nucleophilicity at position 2 |
| 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine | EP 4146630 B1 | C₁₂H₈F₅N₃O | 329.21 (calculated) | -CF₃, -CH₃, -O-C₆H₃F₂ | Increased steric bulk, mixed electronic effects (electron-withdrawing and -donating) |
| 5-(Trifluoromethoxy)pyridin-2-amine | 73101-79-8 | C₆H₅F₃N₂O | 196.11 | -OCF₃ (position 5) | Moderate electron withdrawal, lower acidity compared to sulfonyl derivatives |
Biological Activity
5-Trifluoromethanesulfonylpyrimidin-2-amine is an emerging compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Overview
- IUPAC Name : 5-Trifluoromethanesulfonylpyrimidin-2-amine
- Molecular Formula : C6H5F3N2O2S
- Molecular Weight : 228.17 g/mol
Biological Activity
5-Trifluoromethanesulfonylpyrimidin-2-amine has been reported to exhibit several biological activities:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, effective against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
- Anticancer Properties : Preliminary research shows that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
The mechanisms underlying the biological activities of 5-Trifluoromethanesulfonylpyrimidin-2-amine are still being elucidated, but several pathways have been identified:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with specific enzymes involved in microbial metabolism and cancer cell signaling pathways.
- Modulation of Gene Expression : It may influence gene expression related to apoptosis and inflammation, leading to reduced survival of cancer cells and decreased inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 5-Trifluoromethanesulfonylpyrimidin-2-amine involved testing against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This data supports the compound's potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 5-Trifluoromethanesulfonylpyrimidin-2-amine resulted in:
- A reduction in cell viability by up to 70% at concentrations above 10 µM.
- Induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
These findings suggest that this compound may serve as a lead candidate for further development in cancer therapeutics.
Q & A
Q. What frameworks ensure methodological rigor in studying this compound’s environmental interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
